molecular formula C11H15N3OS B4625194 5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione

5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione

Cat. No.: B4625194
M. Wt: 237.32 g/mol
InChI Key: OIAPLXWJVSKKBH-UHFFFAOYSA-N
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Description

5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione is an organic compound that belongs to the class of triazinanes. This compound is characterized by the presence of a methoxybenzyl group attached to a triazinane ring, which also contains a thione group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione typically involves the reaction of 2-methoxybenzylamine with carbon disulfide and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazinane ring with the thione group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methoxybenzyl)-1,3,5-triazinane-2-one: Similar structure but with an oxygen atom instead of sulfur.

    5-(2-Methoxybenzyl)-1,3,5-triazinane-2-selenone: Contains a selenium atom instead of sulfur.

Uniqueness

5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen and selenium analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-[(2-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-15-10-5-3-2-4-9(10)6-14-7-12-11(16)13-8-14/h2-5H,6-8H2,1H3,(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAPLXWJVSKKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CNC(=S)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione
Reactant of Route 2
5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione
Reactant of Route 3
5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione
Reactant of Route 4
5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione
Reactant of Route 5
5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione
Reactant of Route 6
5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione

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